molecular formula C10H6F2O3 B13222541 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid

Katalognummer: B13222541
Molekulargewicht: 212.15 g/mol
InChI-Schlüssel: OGSHTVWJUBMQEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C10H6F2O3 and a molecular weight of 212.15 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with two fluorine atoms at positions 4 and 7, and an acetic acid group at position 3. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Acetic Acid Group Introduction: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of benzofuran-3-carboxylic acid.

    Reduction: Formation of benzofuran-3-ylmethanol.

    Substitution: Formation of 4,7-diamino-1-benzofuran-3-ylacetic acid.

Wissenschaftliche Forschungsanwendungen

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,3-Dihydro-1-benzofuran-3-yl)acetic acid: Similar structure but lacks the fluorine atoms.

    4,7-Difluoro-1-benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.

Uniqueness

2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is unique due to the presence of both fluorine atoms and the acetic acid group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C10H6F2O3

Molekulargewicht

212.15 g/mol

IUPAC-Name

2-(4,7-difluoro-1-benzofuran-3-yl)acetic acid

InChI

InChI=1S/C10H6F2O3/c11-6-1-2-7(12)10-9(6)5(4-15-10)3-8(13)14/h1-2,4H,3H2,(H,13,14)

InChI-Schlüssel

OGSHTVWJUBMQEK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1F)C(=CO2)CC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.